2-Amino-1-cyclopropylethan-1-ol hydrochloride

Catalog No.
S3222202
CAS No.
2413898-48-1
M.F
C5H12ClNO
M. Wt
137.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-cyclopropylethan-1-ol hydrochloride

CAS Number

2413898-48-1

Product Name

2-Amino-1-cyclopropylethan-1-ol hydrochloride

IUPAC Name

2-amino-1-cyclopropylethanol;hydrochloride

Molecular Formula

C5H12ClNO

Molecular Weight

137.61

InChI

InChI=1S/C5H11NO.ClH/c6-3-5(7)4-1-2-4;/h4-5,7H,1-3,6H2;1H

InChI Key

JCAJMHONCHYTCA-UHFFFAOYSA-N

SMILES

C1CC1C(CN)O.Cl

Solubility

not available

2-Amino-1-cyclopropylethan-1-ol hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO. It features a cyclopropyl group attached to an ethanolamine structure, making it a unique member of the amino alcohols. This compound appears as a white crystalline solid and is soluble in water. Its chemical structure is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH), which contribute to its reactivity and potential biological activity .

The reactivity of 2-amino-1-cyclopropylethan-1-ol hydrochloride can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in various substitution reactions.
  • Acid-Base Reactions: The hydroxyl group can engage in acid-base chemistry, allowing for proton transfer under certain conditions.
  • Formation of Derivatives: The compound can undergo acylation or alkylation to form more complex derivatives, which may enhance its biological activity or alter its properties .

Preliminary studies suggest that 2-amino-1-cyclopropylethan-1-ol hydrochloride exhibits notable biological activities. It has been investigated for its potential role in modulating neurotransmitter systems, particularly in the central nervous system. Its structural similarity to known neurotransmitter precursors hints at possible applications in neuropharmacology. Additionally, it has shown promise in cell culture studies, where it acts as a non-ionic organic buffering agent .

The synthesis of 2-amino-1-cyclopropylethan-1-ol hydrochloride typically involves several steps:

  • Cyclopropanation: Starting from an appropriate precursor, cyclopropanation reactions can introduce the cyclopropyl group.
  • Amination: The introduction of the amino group is achieved through reductive amination or direct amination methods.
  • Hydrochloride Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability .

The applications of 2-amino-1-cyclopropylethan-1-ol hydrochloride are diverse:

  • Biological Research: Used as a buffering agent in cell cultures, it helps maintain pH levels conducive to cellular activities.
  • Pharmaceutical Development: Its potential neuroactive properties make it a candidate for drug development targeting neurological disorders.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds .

Several compounds share structural or functional similarities with 2-amino-1-cyclopropylethan-1-ol hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Amino-2-cyclopropylethan-1-ol hydrochlorideSimilar amino alcohol structureContains an additional amino group on the carbon chain
2-AminoethanolStraight-chain structureLacks the cyclopropyl moiety, resulting in different properties
CyclopropylamineAmino group attached directly to cyclopropaneNo hydroxyl group; primarily used as a building block in pharmaceuticals

The unique combination of the cyclopropyl group and both amino and hydroxyl functionalities distinguishes 2-amino-1-cyclopropylethan-1-ol hydrochloride from other similar compounds, potentially enhancing its reactivity and biological activity .

Dates

Modify: 2024-04-14

Explore Compound Types